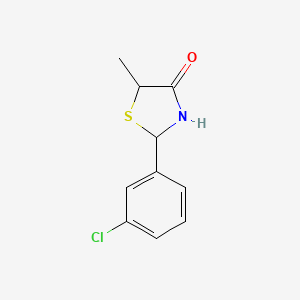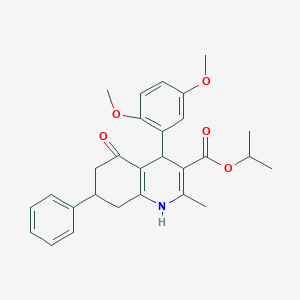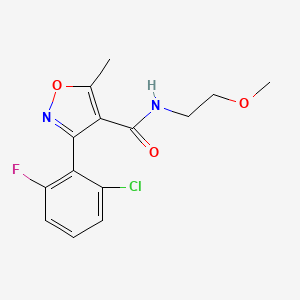
2-(2,4-dimethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-dimethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide, also known as DMNQ, is a synthetic compound that has been widely used in scientific research. DMNQ belongs to the class of quinone compounds, which are known to have biological activities such as anticancer, antiviral, and antioxidant properties.
作用机制
2-(2,4-dimethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide generates ROS by undergoing a redox-cycling reaction, where it is reduced to its semiquinone form by accepting an electron from NAD(P)H or other reducing agents. The semiquinone form of 2-(2,4-dimethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide can then react with oxygen to form superoxide anion (O2-), which can further react with other molecules to form other ROS such as hydrogen peroxide (H2O2) and hydroxyl radical (OH). The generation of ROS by 2-(2,4-dimethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide can lead to oxidative stress, which can cause damage to cellular components such as DNA, proteins, and lipids.
Biochemical and Physiological Effects
2-(2,4-dimethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide-induced oxidative stress has been shown to have various biochemical and physiological effects. 2-(2,4-dimethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide can induce apoptosis in cancer cells by activating the mitochondrial pathway and upregulating pro-apoptotic proteins such as Bax and caspases. 2-(2,4-dimethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide can also induce autophagy, a cellular process that degrades damaged organelles and proteins, by activating the AMPK/mTOR pathway. In addition, 2-(2,4-dimethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide can induce inflammation by activating the NF-κB pathway and upregulating pro-inflammatory cytokines such as IL-1β and TNF-α.
实验室实验的优点和局限性
2-(2,4-dimethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide has several advantages for lab experiments. It is a stable and well-characterized compound that can be obtained in high purity and yield. 2-(2,4-dimethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide can generate ROS in a controlled and dose-dependent manner, which allows for the study of the effects of oxidative stress on cellular processes. However, 2-(2,4-dimethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide also has some limitations. It can induce non-specific effects such as DNA damage and protein oxidation, which can complicate the interpretation of the results. In addition, 2-(2,4-dimethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide-induced ROS can activate various signaling pathways, which can make it difficult to determine the specific effects of ROS on cellular processes.
未来方向
2-(2,4-dimethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide has been widely used in scientific research, and there are several future directions for its application. One area of research is the development of novel therapeutic strategies based on 2-(2,4-dimethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide-induced oxidative stress. 2-(2,4-dimethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide can be used to selectively induce apoptosis in cancer cells, which can be combined with other anticancer therapies to enhance their efficacy. 2-(2,4-dimethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide can also be used to induce autophagy, which can be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is the study of the role of ROS in aging and age-related diseases. 2-(2,4-dimethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide can be used to induce oxidative stress in cells and to study the effects of oxidative stress on cellular aging and senescence. Overall, 2-(2,4-dimethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide is a valuable tool for scientific research and has the potential to lead to the development of novel therapeutic strategies.
合成方法
2-(2,4-dimethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide can be synthesized by the reaction of 2,4-dimethoxyaniline with 4-methoxy-2-nitrobenzoic acid in the presence of thionyl chloride. The resulting product is then reacted with 4-chloroquinoline-2-carboxylic acid in the presence of triethylamine to yield 2-(2,4-dimethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide. The synthesis method of 2-(2,4-dimethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide has been well-established in the literature, and the compound can be obtained in high purity and yield.
科学研究应用
2-(2,4-dimethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide has been extensively used in scientific research as a redox-cycling agent, which generates reactive oxygen species (ROS) in cells. ROS are known to play a crucial role in cellular signaling and homeostasis, and their dysregulation has been implicated in various diseases such as cancer, neurodegeneration, and cardiovascular diseases. 2-(2,4-dimethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide has been used to study the role of ROS in these diseases and to develop novel therapeutic strategies.
属性
IUPAC Name |
2-(2,4-dimethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O6/c1-32-15-9-11-21(23(12-15)28(30)31)27-25(29)19-14-22(26-20-7-5-4-6-17(19)20)18-10-8-16(33-2)13-24(18)34-3/h4-14H,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITSMFVYLWOKHIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=C(C=C(C=C4)OC)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dimethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)quinoline-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-furylmethyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4957372.png)

![1-ethyl-N-[3-(4-morpholinyl)propyl]-4-piperidinamine](/img/structure/B4957403.png)
![N-[4-(4-chlorophenoxy)phenyl]-3-ethoxybenzamide](/img/structure/B4957405.png)

![1-[3-(4-chloro-2,6-dimethylphenoxy)propyl]piperidine](/img/structure/B4957418.png)
![methyl 2-methyl-3-{[4-(4-morpholinylmethyl)benzoyl]amino}benzoate](/img/structure/B4957428.png)
![3'-{[(2-chlorophenyl)amino]carbonyl}-4-biphenylyl acetate](/img/structure/B4957437.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-nitrobenzenesulfonamide](/img/structure/B4957438.png)
![5-acetyl-2-{[2-(2,4-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-4-(3-methyl-2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4957441.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3,4,5-trimethoxybenzamide](/img/structure/B4957448.png)


![propyl 4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoyl]amino}benzoate](/img/structure/B4957467.png)